4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Overview
Description
GNE-9278 is a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. It enhances the activity of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory. This compound has shown potential in mitigating the inhibitory effects of ethanol on NMDA receptor function, making it a promising candidate for research in neuroprotection and neurodevelopment .
Mechanism of Action
Target of Action
GNE-9278, also known as PAPD5-IN-1, is a potent positive allosteric modulator (PAM) that primarily targets N-methyl-D-aspartate (NMDA) receptors . These receptors are ionotropic glutamate receptors involved in learning and memory . The compound robustly potentiates NMDA receptors containing GluN2A, 2B, 2C, and 2D subunits .
Mode of Action
GNE-9278 acts at the GluN1 transmembrane domain (TMD) of the NMDA receptors . It binds to the extracellular surface of the GluN1 pre-M1 transmembrane region . This binding increases receptor currents in the presence of saturating concentrations of glutamate and glycine . Additionally, GNE-9278 slows deactivation kinetics and increases the potency of both glutamate and glycine .
Biochemical Pathways
The action of GNE-9278 affects the glutamatergic signaling pathway, which is the primary excitatory neurotransmission in the mammalian central nervous system . By modulating NMDA receptors, GNE-9278 influences the calcium influx in neurons . This modulation can counteract the inhibitory effects of substances like ethanol on NMDA receptor function .
Result of Action
GNE-9278 has been shown to dose-dependently increase the amplitude, decay time, and total charge of NMDA excitatory postsynaptic currents . It can significantly reduce the inhibitory effect of substances like ethanol on NMDA excitatory postsynaptic current amplitude, decay time, and total charge . This indicates that positive allosteric modulators like GNE-9278 can mitigate the hypofunction of NMDA receptors in neurons .
Action Environment
Environmental factors such as the presence of ethanol can influence the action of GNE-9278. For instance, GNE-9278 has been shown to block the ethanol-induced decrease of excitability in developing neurons . This suggests that the compound’s action, efficacy, and stability can be influenced by the biochemical environment in which it is applied.
Biochemical Analysis
Biochemical Properties
GNE-9278 is a positive allosteric modulator of NMDA receptors . It potentiates NMDA receptors containing GluN2A, 2B, 2C, and 2D subunits . GNE-9278 binds within the transmembrane domain and displays preference for agonist-bound NMDA receptors .
Cellular Effects
GNE-9278 has been shown to have significant effects on cellular processes. It increases the amplitude, decay time, and total charge of NMDA excitatory postsynaptic currents . At a concentration of 5 μmol L-1, GNE-9278 significantly reduces the 90 mmol L-1 ethanol-induced inhibition of NMDA .
Molecular Mechanism
The molecular mechanism of GNE-9278 involves its binding within the transmembrane domain of NMDA receptors . This binding enhances the potency of glutamate and glycine, slows receptor deactivation, and displays preference for agonist-bound NMDA receptors .
Dosage Effects in Animal Models
In animal models, GNE-9278 dose-dependently increased the amplitude, decay time, and total charge of NMDA excitatory postsynaptic currents . At a concentration of 5 μmol L-1, GNE-9278 significantly reduced the 90 mmol L-1 ethanol-induced inhibition of NMDA .
Metabolic Pathways
PAPD5, the other name for GNE-9278, was shown to polyadenylate aberrant pre-ribosomal RNAs in vivo, similar to degradation-mediating polyadenylation by the noncanonical poly(A) polymerase Trf4p in yeast . PAPD5 has been reported to be also involved in the uridylation-dependent degradation of histone mRNAs .
Preparation Methods
The chemical name of GNE-9278 is 4-Cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide . The synthetic route involves the formation of the triazolopyrimidine core, followed by the introduction of the cyclohexyl and benzenesulfonamide groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
GNE-9278 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
GNE-9278 has several scientific research applications:
Neuroprotection: It has been shown to counteract the inhibitory effects of ethanol on NMDA receptor function, which could protect developing neurons from ethanol-induced damage.
Neurodevelopment: By enhancing NMDA receptor activity, GNE-9278 may support proper neurodevelopment and synaptic plasticity.
Pharmacology: It serves as a tool compound to study the modulation of NMDA receptors and their role in various neurological conditions.
Drug Development: GNE-9278’s ability to modulate NMDA receptors makes it a potential candidate for developing treatments for neurological disorders.
Comparison with Similar Compounds
GNE-9278 is unique among NMDA receptor modulators due to its specific binding site and mechanism of action. Similar compounds include:
GNE-0723: Another positive allosteric modulator of NMDA receptors, but with different binding affinities and effects on receptor kinetics.
GNE-0830: A compound with similar neuroprotective properties but differing in its chemical structure and specific receptor interactions.
GNE-0945: Known for its role in enhancing NMDA receptor function, but with distinct pharmacokinetic properties
Properties
IUPAC Name |
4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-3-7-18-23-21-22-14(2)19(20(27)26(21)24-18)25-30(28,29)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h10-13,15,25H,3-9H2,1-2H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXCVUICUUOADN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC(=C(C(=O)N2N1)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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